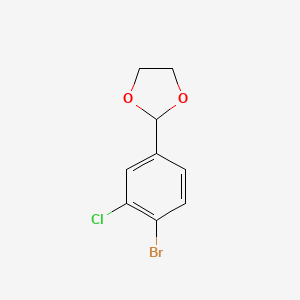

2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane

Description

Contextual Significance of the 1,3-Dioxolane (B20135) Core in Modern Organic Synthesis

The 1,3-dioxolane ring system is a five-membered cyclic acetal (B89532) that holds a prominent position in organic chemistry. chemicalbook.com Its primary and most well-established role is that of a protecting group for carbonyl functionalities, specifically aldehydes and ketones. This protection strategy is crucial in multi-step syntheses where a carbonyl group's reactivity needs to be temporarily masked to allow for chemical transformations on other parts of a molecule. The formation of a 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. chemicalbook.comresearchgate.net This reaction is reversible, and the carbonyl group can be readily regenerated under acidic aqueous conditions, making the dioxolane an ideal protective moiety.

Beyond its use as a protecting group, the 1,3-dioxolane scaffold is an integral part of numerous biologically active molecules, exhibiting a wide range of pharmacological properties, including antifungal and antiviral activities. chemicalbook.com This has spurred research into the synthesis of diverse substituted 1,3-dioxolanes as potential therapeutic agents.

Strategic Importance of Halogenated Aromatic Moieties in Chemical Transformations

Halogenated aromatic compounds are fundamental building blocks in contemporary organic synthesis, largely due to their ability to participate in a wide array of cross-coupling reactions. The carbon-halogen bond provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. Seminal reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions all rely on the reactivity of aryl halides.

The presence of halogens like chlorine and bromine on an aromatic ring offers distinct advantages. The differing reactivity of these halogens can allow for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. nih.gov Furthermore, the introduction of halogens can significantly influence the electronic properties and metabolic stability of a molecule, a feature that is extensively exploited in medicinal chemistry and materials science.

Overview of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane within the Landscape of Aryl-Substituted 1,3-Dioxolane Chemistry

This compound emerges as a molecule of interest at the intersection of these two important chemical motifs. It combines the utility of the 1,3-dioxolane ring as a protected aldehyde with a di-halogenated phenyl group primed for synthetic diversification. The structure features a bromine atom and a chlorine atom at the 4- and 3-positions of the phenyl ring, respectively. This specific arrangement of halogens, coupled with the protected aldehyde functionality, makes it a potentially valuable intermediate for the synthesis of a variety of more complex molecules, including pharmaceutical and agrochemical candidates.

The compound serves as a stable, crystalline solid that can be used to introduce the 4-bromo-3-chlorobenzaldehyde (B169199) moiety into a target molecule. The differential reactivity of the C-Br and C-Cl bonds can, in principle, be exploited for regioselective cross-coupling reactions, further enhancing its synthetic utility.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted/Observed) |

| 4-Bromo-3-chlorobenzaldehyde | C₇H₄BrClO | 219.46 | Pale yellow oily substance or solid guidechem.comnih.gov |

| This compound | C₉H₈BrClO₂ | 263.52 | Solid |

Synthesis and Spectroscopic Data

The primary route for the synthesis of this compound involves a two-step process starting from a suitable precursor.

Synthesis of the Precursor: 4-Bromo-3-chlorobenzaldehyde

The key starting material for the synthesis of the title compound is 4-bromo-3-chlorobenzaldehyde. This aldehyde can be prepared via several synthetic routes. One common method involves the oxidation of the corresponding alcohol, (4-bromo-3-chlorophenyl)methanol. guidechem.com The alcohol itself can be obtained from the reduction of 4-bromo-3-chlorobenzoic acid using a reducing agent like borane-tetrahydrofuran (B86392) complex. guidechem.com

Another reported method for synthesizing 4-bromo-3-chlorobenzaldehyde involves the reduction of 4-bromo-3-chloro-N-methoxy-N-methylbenzamide with diisobutylaluminum hydride. chemicalbook.com

Table 2: Synthesis of 4-Bromo-3-chlorobenzaldehyde

| Starting Material | Reagents | Product | Yield | Reference |

| 4-bromo-3-chlorobenzoic acid | 1. Borane-THF complex; 2. Manganese dioxide | 4-bromo-3-chlorobenzaldehyde | 46.6% (over two steps) | guidechem.com |

| 4-bromo-3-chloro-N-methoxy-N-methylbenzamide | Diisobutylaluminum hydride | 4-bromo-3-chlorobenzaldehyde | 84% | chemicalbook.com |

Acetalization to Form this compound

The formation of the 1,3-dioxolane ring is a standard acetalization reaction. This is typically achieved by reacting 4-bromo-3-chlorobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, often with azeotropic removal of water to drive the reaction to completion. researchgate.netgoogle.com

While a specific, detailed experimental procedure for the synthesis of this compound is not extensively documented in readily accessible literature, the general method is well-established for a wide range of benzaldehydes.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons in the 7-8 ppm region, a singlet for the acetal proton (CH of the dioxolane ring) typically around 5.7-6.0 ppm, and a multiplet for the four protons of the ethylene glycol moiety of the dioxolane ring around 4.0 ppm. google.com

¹³C NMR: The carbon NMR would show characteristic signals for the aromatic carbons, the acetal carbon (typically around 100-105 ppm), and the carbons of the dioxolane ring (around 65 ppm).

IR Spectroscopy: The infrared spectrum would be expected to show the absence of a strong carbonyl (C=O) stretch (which would be present in the starting aldehyde at ~1700 cm⁻¹) and the presence of characteristic C-O stretching frequencies for the acetal, typically in the 1200-1000 cm⁻¹ region.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Research Findings and Applications

The primary utility of this compound in research and development lies in its role as a building block for more complex molecules. The presence of two different halogen atoms on the phenyl ring opens up possibilities for selective functionalization through various cross-coupling reactions.

The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity can be exploited to perform sequential couplings, first at the bromine-substituted position and subsequently at the chlorine-substituted position. This allows for the controlled and stepwise introduction of different substituents onto the aromatic ring.

For instance, a Suzuki coupling could be performed selectively at the C-Br bond, followed by a subsequent coupling reaction (e.g., Buchwald-Hartwig amination) at the C-Cl bond under more forcing conditions. This strategic approach enables the synthesis of highly substituted and complex aromatic structures that would be difficult to access through other means.

The protected aldehyde function (the dioxolane) is stable to many of the conditions used for these cross-coupling reactions. Once the desired modifications have been made to the aromatic ring, the dioxolane can be easily deprotected to reveal the aldehyde, which can then be used in further synthetic transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-chlorophenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRIAFMSTIFISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 3 Chlorophenyl 1,3 Dioxolane

Direct Acetal (B89532) Formation from 4-Bromo-3-chlorobenzaldehyde (B169199) and Ethylene (B1197577) Glycol

The most direct and widely employed route for synthesizing 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane involves the condensation reaction between 4-bromo-3-chlorobenzaldehyde and ethylene glycol. This reaction forms a cyclic acetal, effectively protecting the aldehyde functionality. The equilibrium of this reaction typically favors the starting materials, necessitating methods to drive the reaction toward the product, primarily by removing the water formed as a byproduct.

The cornerstone of dioxolane synthesis is the acid-catalyzed reaction between an aldehyde and a diol. In this classical approach, a catalytic amount of a strong acid is used to protonate the carbonyl oxygen of 4-bromo-3-chlorobenzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethylene glycol.

Commonly used acid catalysts include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and strongly acidic ion-exchanging resins. googleapis.com The reaction is typically performed in a non-polar organic solvent, such as toluene (B28343) or benzene (B151609), which allows for the azeotropic removal of water using a Dean-Stark apparatus. prepchem.comgoogle.com This continuous removal of water is crucial to shift the reaction equilibrium towards the formation of the this compound product. The reaction is monitored until no more water is collected, indicating completion. prepchem.comgoogle.com

Table 1: Classical Acid Catalysts and Conditions for Dioxolane Synthesis

| Catalyst | Solvent | Water Removal Method | Typical Conditions |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) | Toluene, Benzene | Dean-Stark Apparatus | Reflux |

| Sulfuric Acid (H₂SO₄) | Dichloromethane, Toluene | Dean-Stark or Molecular Sieves | Room Temp to Reflux |

Upon completion, the reaction mixture is typically neutralized by washing with an aqueous basic solution, such as sodium bicarbonate, to remove the acid catalyst before purification of the final product. prepchem.com

To overcome some of the limitations of classical protocols, such as harsh acidic conditions and catalyst removal issues, more advanced catalytic systems have been developed. These often involve solid acid catalysts, which offer advantages like easier separation, reusability, and potentially milder reaction conditions.

One such example is the use of montmorillonite K10, a type of clay that acts as a solid acid catalyst. nih.gov These catalysts can facilitate the reaction between aldehydes and diols, often in good yields and with short reaction times. nih.gov Other nanoporous solid acid catalysts, such as certain zeolites (e.g., Hβ, HZSM-5) and mesoporous materials like ZnAlMCM-41, have also been effectively used for similar cyclization reactions, demonstrating high selectivity and catalytic stability. rsc.org These systems are considered more environmentally friendly due to the reduction of corrosive waste and the potential for catalyst recycling. rsc.org

Modern synthetic chemistry emphasizes the use of green and efficient methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. organic-chemistry.orgnih.gov

Microwave irradiation facilitates the synthesis of dioxolanes by efficiently heating the polar reactants and catalysts through dielectric heating. anton-paar.com This technique can significantly reduce reaction times from hours to minutes. organic-chemistry.orgnih.gov In some cases, the reaction can be performed under solvent-free conditions, further enhancing its green credentials by eliminating the need for volatile organic solvents. The combination of a solid acid catalyst and microwave irradiation represents a particularly efficient and environmentally benign approach to dioxolane synthesis. This method is notable for its simplicity and is compatible with a diverse range of substrates. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Dioxolane Synthesis (Representative)

| Method | Heating | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional | Oil Bath / Heating Mantle | 2-24 hours | Well-established, simple setup |

Synthesis via Post-Functionalization of Precursor Dioxolane Derivatives

An alternative, though often less direct, synthetic strategy involves the modification of a pre-formed dioxolane ring system. This "post-functionalization" approach would begin with a simpler, readily available precursor, such as 2-phenyl-1,3-dioxolane (B1584986), followed by the introduction of the halogen substituents onto the phenyl ring. The primary challenge of this methodology is achieving the correct regiochemistry for the halogen atoms.

The introduction of bromine and chlorine onto the phenyl ring of a precursor like 2-phenyl-1,3-dioxolane would proceed via electrophilic aromatic substitution. Standard halogenating agents are employed for this purpose, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS) for bromination, and molecular chlorine (Cl₂) or N-Chlorosuccinimide (NCS) for chlorination, often in the presence of a Lewis acid catalyst.

Controlling the regioselectivity of these reactions is critical. elsevierpure.comthieme.de The outcome is dictated by the directing effects of the substituents already present on the aromatic ring. The 1,3-dioxolane (B20135) group attached at the benzylic position is generally considered a weak ortho-, para- directing group. Therefore, direct halogenation of 2-phenyl-1,3-dioxolane would be expected to yield a mixture of ortho- and para-substituted products, which would require separation. More advanced methods involving catalyst-controlled C-H activation can offer greater regioselective control, directing halogenation to specific positions that might otherwise be difficult to access. nih.gov

To obtain the specific 4-bromo-3-chloro substitution pattern, a sequential halogenation strategy on a monosubstituted precursor would be necessary. However, this approach is fraught with significant challenges regarding regiochemical control due to the directing effects of the halogen substituents themselves.

Route A: Bromination of 2-(3-chlorophenyl)-1,3-dioxolane: In this pathway, the starting material would be 2-(3-chlorophenyl)-1,3-dioxolane. The chlorine atom is an ortho-, para- director. Electrophilic bromination would therefore be directed to the positions ortho and para to the chlorine atom. This would lead to a mixture of products, primarily 2-(3-chloro-4-bromophenyl)-1,3-dioxolane (the desired product) and 2-(3-chloro-6-bromophenyl)-1,3-dioxolane. Separating these isomers could be difficult.

Route B: Chlorination of 2-(4-bromophenyl)-1,3-dioxolane: Alternatively, one could start with 2-(4-bromophenyl)-1,3-dioxolane. The bromine atom is also an ortho-, para- director. Subsequent chlorination would direct the incoming chlorine atom to the positions ortho to the bromine. This would yield predominantly 2-(4-bromo-2-chlorophenyl)-1,3-dioxolane, which is not the desired isomer.

Table 3: Predicted Outcomes of Sequential Halogenation of Precursor Dioxolanes

| Starting Material | Halogenation Step | Directing Group(s) | Major Predicted Products |

|---|---|---|---|

| 2-(3-chlorophenyl)-1,3-dioxolane | Bromination | -Cl (ortho, para) | Mixture including desired this compound and undesired 2-(6-Bromo-3-chlorophenyl)-1,3-dioxolane |

Given these regiochemical challenges, the post-functionalization route is synthetically less efficient and more complex than the direct acetal formation from 4-bromo-3-chlorobenzaldehyde. The direct approach ensures that the desired substitution pattern is already established, avoiding issues with isomeric mixtures and complex purification steps.

Green Chemistry Approaches in Dioxolane Synthesis

Green chemistry principles are being actively applied to the synthesis of dioxolanes, including halogenated aryl-substituted derivatives like this compound. The primary reaction, an acetalization, involves the formation of an acetal from an aldehyde and an alcohol, in this case, 4-bromo-3-chlorobenzaldehyde and ethylene glycol. The focus of green methodologies is to address the shortcomings of conventional acid catalysis, such as the use of corrosive mineral acids (e.g., HCl, H₂SO₄) that lead to significant effluent and complex purification processes nih.gov. The development of solid acid catalysts, the use of non-toxic and renewable solvents, and the fine-tuning of reaction parameters are key strategies being explored to create more environmentally benign and efficient synthetic routes.

A cornerstone of green synthesis is the use of heterogeneous catalysts that can be easily recovered and reused, thereby reducing waste and process costs. Metal-Organic Frameworks (MOFs) have emerged as highly effective and recyclable solid acid catalysts for acetalization reactions. These materials possess high surface areas, tunable porosity, and well-defined active sites.

For instance, MOFs such as MIL-101(Cr) functionalized with sulfonic acid groups (MIL-101(Cr)-SO₃H) have demonstrated high catalytic activity in the acetalization of benzaldehyde derivatives with ethylene glycol. In one study, this catalyst achieved a 97% conversion of benzaldehyde in a short reaction time researchgate.net. The robustness of this catalyst was confirmed by its successful reuse for four consecutive runs without a significant drop in performance researchgate.net. Similarly, Zirconium-based MOFs like UiO-66 have been shown to be effective, achieving a 91% yield in benzaldehyde acetalization at room temperature researchgate.net. The catalytic activity of these materials is attributed to their Lewis acid sites.

The reusability of these catalysts is a significant advantage. MOF-808, for example, was recycled up to five times with no loss in catalytic activity in the acetylation of aldehydes researchgate.net. Lanthanide-based MOFs have also been successfully used, showing stable performance over four consecutive cycles in the acetalization of benzaldehyde nih.gov. This stability and reusability make MOFs a promising alternative to traditional homogeneous catalysts for the synthesis of complex dioxolanes.

Below is a table summarizing the performance of various recyclable MOF catalysts in analogous acetalization reactions.

| Catalyst | Substrate | Alcohol | Yield (%) | Reaction Time | Reusability (Cycles) |

| MIL-101(Cr)-SO₃H | Benzaldehyde | Ethylene Glycol | 97 | 30 min | 4 |

| UiO-66 | Benzaldehyde | Methanol | 91 | 1 hr | - |

| MOF-808 | Naphthalene-2-carbaldehyde | Methanol | 72 | - | 5 |

| Tb-Ox MOF | Benzaldehyde | Methanol | ~90 | 24 hr | 4 |

This table is interactive. Data is compiled from studies on benzaldehyde and its derivatives as model substrates.

The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction mixture. Traditional solvents like dichloromethane and benzene are being replaced by greener alternatives derived from renewable resources. nih.gov These bio-based solvents are characterized by lower toxicity, higher biodegradability, and a reduced environmental footprint. nih.govmdpi.com

One such promising solvent is Cyrene™ (dihydrolevoglucosenone), which is derived from cellulose. nih.gov It is a dipolar aprotic solvent positioned as a safer, bio-based alternative to N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF). Its physical properties, such as a high boiling point and miscibility with water, make it an attractive medium for a variety of chemical transformations. nih.gov Other notable bio-based solvents include cyclopentyl methyl ether (CPME), which is considered less toxic than other ethereal solvents, and γ-Valerolactone (GVL), another effective polar aprotic solvent. nih.govresearchgate.net

The application of these solvents in asymmetric synthesis and other catalytic processes has shown that they can sometimes enhance selectivity and yield compared to their petrochemical counterparts. mdpi.com The selection of a suitable green solvent for the synthesis of this compound would involve considering the solubility of the reactants (4-bromo-3-chlorobenzaldehyde and ethylene glycol) and the stability of the catalyst in the chosen medium.

The table below compares key properties of selected bio-based solvents with conventional solvents.

| Solvent | Source | Boiling Point (°C) | Key Green Attributes |

| Cyrene™ | Cellulose | 226 | Low toxicity, biodegradable, high boiling point |

| Cyclopentyl methyl ether (CPME) | Potentially bio-based | 106 | Low peroxide formation, less toxic than THF/MTBE |

| γ-Valerolactone (GVL) | Lignocellulose | 207 | Biodegradable, low vapor pressure |

| Toluene | Petroleum | 111 | - |

| Dichloromethane | Petroleum | 40 | - |

This table is interactive and highlights the advantages of emerging bio-based solvents.

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. The acetalization of 4-bromo-3-chlorobenzaldehyde with ethylene glycol produces one molecule of the target dioxolane and one molecule of water.

The theoretical percent atom economy (% AE) is calculated as: % AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For this specific reaction:

4-bromo-3-chlorobenzaldehyde (C₇H₄BrClO): MW = 219.46 g/mol nih.gov

Ethylene glycol (C₂H₆O₂): MW = 62.07 g/mol

this compound (C₉H₈BrClO₂): MW = 263.52 g/mol

Water (H₂O): MW = 18.02 g/mol

The sum of reactant molecular weights is 219.46 + 62.07 = 281.53 g/mol . The molecular weight of the desired product is 263.52 g/mol .

% Atom Economy = (263.52 / 281.53) x 100 ≈ 93.6%

Studies on similar acetalization reactions have demonstrated the impact of these parameters. For example, in the acetalization of benzaldehyde, optimizing the catalyst amount and temperature can significantly increase the yield and reduce reaction time. Research on the condensation of benzaldehyde with glycerol (B35011) showed that parameters such as temperature and reactant molar ratio could be optimized using experimental designs to maximize glycerol conversion and the yield of cyclic acetals mdpi.com. These principles are directly applicable to the synthesis of this compound to maximize reaction mass efficiency and minimize energy consumption.

The following table illustrates the effect of reaction conditions on the yield of a model acetalization reaction.

| Catalyst Loading (wt%) | Temperature (°C) | Glycerol:Benzaldehyde Molar Ratio | Glycerol Conversion (%) | Cyclic Acetal Yield (%) |

| 1 | 100 | 1:1 | 75.2 | 68.5 |

| 5 | 100 | 1:1 | 82.1 | 74.3 |

| 3 | 80 | 1:1.2 | 79.8 | 71.9 |

| 3 | 120 | 1:1.2 | 84.7 | 77.6 |

| 5 | 120 | 1:1.15 | 86.0 | 78.4 |

This interactive table is based on data from the optimization of glycerol acetalization with benzaldehyde and demonstrates the impact of reaction parameters on efficiency. mdpi.com

Mechanistic Investigations of 2 4 Bromo 3 Chlorophenyl 1,3 Dioxolane Reactivity

Detailed Analysis of Aromatic Halogen Reactivity Mechanisms

The 4-bromo-3-chlorophenyl group of the molecule possesses two halogen substituents, bromine and chlorine, which have distinct reactivities. Their reactions are primarily governed by nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This mechanism requires the ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgpressbooks.pub

For 2-(4-bromo-3-chlorophenyl)-1,3-dioxolane, the 1,3-dioxolane (B20135) group attached to the ring is not a strong electron-withdrawing group. Therefore, the aromatic ring is not sufficiently activated for SNAr reactions to occur under standard conditions. Attempting an SNAr reaction would likely require extremely harsh conditions of high temperature and pressure with a very strong nucleophile.

If such a reaction were forced, the relative reactivity of the halogens as leaving groups in SNAr is generally F > Cl > Br > I. masterorganicchemistry.com This order is counterintuitive when considering C-X bond strength but is explained by the mechanism. The rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex. libretexts.org Highly electronegative halogens like chlorine (compared to bromine) make the carbon atom they are attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, under hypothetical SNAr conditions, the chlorine atom at position 3 would be preferentially substituted over the bromine atom at position 4.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds on aromatic rings. For the 2-(4-bromo-3-chlorophenyl) moiety, these reactions offer a highly selective way to functionalize the molecule.

The general catalytic cycle for a Suzuki cross-coupling reaction (a common C-C bond formation) involves three main steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining and selectivity-determining step.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new bond and regenerating the palladium(0) catalyst.

In the case of this compound, the selectivity of the reaction is dictated by the different reactivities of the C-Br and C-Cl bonds in the oxidative addition step. The bond dissociation energy for a C-Br bond is lower than for a C-Cl bond. nih.gov Consequently, the oxidative addition of palladium into the C-Br bond is significantly faster than into the C-Cl bond. nih.govnih.gov

This difference in reactivity allows for the highly regioselective functionalization at the C4 position (bromine) while leaving the C3 position (chlorine) intact. nih.gov By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), one can achieve selective mono-arylation, -amination, or -etherification at the site of the bromine atom. Similar selectivity is observed in other cross-coupling reactions like Buchwald-Hartwig amination (C-N bond formation) and C-O coupling reactions.

Understanding Halogen-Metal Exchange and Directed Metalation Pathways

The reactivity of the aryl halide framework of this compound is dominated by the differential reactivity of its two halogen substituents, bromine and chlorine, in halogen-metal exchange reactions. This class of reactions is a cornerstone of organometallic chemistry, providing a powerful method for the formation of carbon-metal bonds, which subsequently allows for the introduction of a wide array of electrophiles. wikipedia.org

The general reactivity trend for halogen-metal exchange with common organolithium reagents (like n-butyllithium) or Grignard reagents is I > Br > Cl > F. wikipedia.org Consequently, for this compound, the carbon-bromine bond is significantly more susceptible to exchange than the carbon-chlorine bond. This inherent difference allows for highly regioselective metalation. When this compound is treated with an organolithium reagent at low temperatures, the exchange occurs almost exclusively at the bromine-substituted position (C-4) to generate a lithiated aryl species. ias.ac.intcnj.edu The resulting organometallic intermediate, 2-(3-chloro-4-lithiophenyl)-1,3-dioxolane, is a versatile synthon for further functionalization.

The reaction is kinetically controlled, with the rate being influenced by the stability of the carbanion intermediate of the organolithium reagent. wikipedia.org The process involves the conversion of the organic halide into an organometallic product, which can then be trapped by an electrophile. wikipedia.org

Table 1: Predicted Regioselectivity in Halogen-Metal Exchange of this compound

| Reagent | Predicted Major Product (after Quench with E+) | Predicted Minor Product(s) | Rationale |

|---|

While halogen-metal exchange is the dominant pathway, another potential reactivity pattern is directed ortho-metalation (DoM), where a functional group directs deprotonation to an adjacent position. The oxygen atoms of the 1,3-dioxolane group could potentially act as a directed metalating group (DMG) by coordinating to the lithium atom of the organolithium reagent. However, in a substrate containing a halogen, particularly bromine, the rate of halogen-metal exchange is typically much faster than the rate of directed deprotonation. wikipedia.orgias.ac.in Therefore, DoM is not the primary expected reaction pathway under conditions that favor halogen-metal exchange. The formation of the C-4 metalated species via bromine-lithium exchange is the overwhelmingly preferred route.

Stereochemical Aspects in Dioxolane Transformations

Potential for Diastereoselective or Enantioselective Reactions Leading to Chiral Derivatives

The parent molecule, this compound, is achiral. However, it serves as a valuable precursor for the synthesis of chiral derivatives through stereoselective reactions. Chirality can be introduced either by reactions that create a new stereocenter or by employing chiral starting materials in its synthesis.

A key position for introducing chirality is the C-2 carbon of the dioxolane ring (the acetal (B89532) carbon). While reactions directly at this carbon are not common without ring opening, modifications to the synthetic procedure can lead to chiral products. For instance, if a chiral diol is used in the acetal formation step with 4-bromo-3-chlorobenzaldehyde (B169199), the resulting this compound will be a chiral molecule, often as a mixture of diastereomers if the diol itself has multiple stereocenters.

Furthermore, transformations of the aryllithium species derived from halogen-metal exchange can generate a new stereocenter. If the introduced electrophile contains a chiral center, or if the reaction is performed in the presence of a chiral ligand, enantioselective or diastereoselective addition can be achieved.

Research into related systems has demonstrated that stereoselective formation of substituted 1,3-dioxolanes can be achieved through processes involving 1,3-dioxolan-2-yl cation intermediates. mdpi.com The stereochemical outcome of such reactions is determined by the stereoselectivity of the nucleophilic trapping of this cation. mdpi.com This highlights a potential pathway for creating chiral derivatives from dioxolane precursors.

Control of Stereochemistry during Dioxolane Ring Manipulation

Controlling the stereochemistry during the formation and subsequent manipulation of the dioxolane ring is crucial for the synthesis of stereochemically pure compounds. The stereochemistry of the dioxolane ring is primarily dictated by the stereochemistry of the 1,2-diol used in its synthesis.

Diastereoselectivity: When a prochiral aldehyde reacts with a chiral diol, two diastereomeric dioxolanes can be formed. The facial selectivity of the nucleophilic attack of the diol onto the protonated aldehyde determines the diastereomeric ratio. In some cases, high diastereoselectivity can be achieved, as demonstrated in the synthesis of related dioxolane systems. researchgate.netgoogle.com

Stereospecific Reactions: Reactions involving the dioxolane ring can proceed with a high degree of stereochemical control. For example, the oxidation of certain alkenes in the presence of an acid can generate a 1,3-dioxolan-2-yl cation intermediate in a stereospecific manner, which can then be trapped by a nucleophile to yield a substituted dioxolane with a predictable stereochemical outcome. mdpi.com

Table 2: Stereochemical Outcome of Dioxolane Formation

| Aldehyde | Diol | Catalyst | Expected Product Stereochemistry |

|---|---|---|---|

| 4-Bromo-3-chlorobenzaldehyde | Ethylene (B1197577) Glycol | H+ | Achiral |

| 4-Bromo-3-chlorobenzaldehyde | (R,R)-2,3-Butanediol | H+ | Mixture of two diastereomers (at C-2) |

| 4-Bromo-3-chlorobenzaldehyde | (R)-1,2-Propanediol | H+ | Mixture of two diastereomers (at C-2) |

Manipulations of the dioxolane ring itself, such as ring-opening reactions, can also be stereocontrolled. The stereocenters at C-4 and C-5 can direct the approach of reagents, leading to a specific stereochemical outcome in the product. This control is fundamental in asymmetric synthesis where the dioxolane may act as a chiral auxiliary or a protecting group for a chiral diol.

Chemical Transformations and Derivatization Strategies

Reactivity of the Dioxolane Acetal (B89532) Functionality

The 1,3-dioxolane (B20135) group is a cyclic acetal that masks a carbonyl functionality, in this case, an aldehyde. thieme-connect.de This protecting group is stable under basic and nucleophilic conditions, allowing for reactions to be carried out on other parts of the molecule without affecting the aldehyde. organic-chemistry.org

The primary reaction of the dioxolane group is its removal, or deprotection, to regenerate the parent aldehyde. This is typically achieved under acidic conditions. organic-chemistry.org The process involves hydrolysis, often catalyzed by an acid in the presence of water. organic-chemistry.orgwikipedia.org For instance, aqueous acid can effectively cleave the acetal, yielding 4-bromo-3-chlorobenzaldehyde (B169199). organic-chemistry.org The reaction conditions can be tuned to ensure the selective removal of the dioxolane without disturbing other acid-sensitive groups that might be present on the molecule.

Transacetalization offers a method to modify the dioxolane ring itself. acs.orgacs.org This reaction involves the exchange of the ethylene (B1197577) glycol moiety of the dioxolane with another diol in the presence of an acid catalyst. scielo.br This can be useful for introducing diols with different steric or electronic properties, potentially influencing the reactivity or physical properties of the molecule. The reaction equilibrium is typically driven forward by removing the liberated ethylene glycol. acs.org While direct transacetalization on 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is not extensively documented in readily available literature, the principle is a standard organic transformation. acs.orgscielo.brmdpi.com For example, the transacetalization of glycerol (B35011) with 2,2-dimethoxypropane (B42991) is a well-established method to produce solketal. scielo.br

Strategic Manipulation of Aryl Halides (Bromine and Chlorine)

The presence of both bromine and chlorine atoms on the phenyl ring opens up a wide array of possibilities for derivatization through modern cross-coupling and organometallic chemistry. The differential reactivity of the C-Br and C-Cl bonds often allows for selective transformations. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic systems.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Given the higher reactivity of the C-Br bond, this compound can selectively react at the 4-position with a variety of boronic acids to introduce new aryl or alkyl substituents. beilstein-journals.orgmdpi.com For example, reaction with phenylboronic acid in the presence of a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would be expected to yield 2-(3-chloro-4-phenylphenyl)-1,3-dioxolane. beilstein-journals.org

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction is highly valuable for the synthesis of substituted alkenes. organic-chemistry.org The 4-bromo position of the title compound is expected to be the primary site of reaction, allowing for the introduction of a vinyl group. libretexts.org

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The greater reactivity of the aryl bromide over the aryl chloride allows for the selective introduction of an alkyne at the 4-position. nrochemistry.comnih.gov This provides a pathway to synthesize various acetylenic derivatives.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Expected Product Moiety at C4 | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | Aryl or Alkyl | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck | Alkene (e.g., R-CH=CH₂) | Substituted Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Alkyne | Pd catalyst, Cu(I) co-catalyst, Base |

These methods are pivotal for the formation of carbon-nitrogen bonds, leading to the synthesis of arylamines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples the aryl halide with a primary or secondary amine. libretexts.orgwikipedia.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. libretexts.org Applying this to this compound, one could selectively form a C-N bond at the 4-position by reacting it with an amine in the presence of a suitable palladium catalyst and a strong base. beilstein-journals.orgrsc.org

Copper-Catalyzed N-Arylation: As an alternative to palladium-based methods, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be employed. nih.govresearchgate.net This method is particularly effective for coupling aryl halides with amides, carbamates, and nitrogen-containing heterocycles. nih.govresearchgate.net Modern protocols often use a copper(I) salt with a suitable ligand to facilitate the reaction under milder conditions than traditional Ullmann reactions. researchgate.netacs.orgrsc.org

Metal-halogen exchange reactions are fundamental for the preparation of highly reactive organometallic reagents. wikipedia.org

Magnesium-Halogen Exchange: This reaction can be used to convert the aryl bromide into a Grignard reagent (an organomagnesium compound). princeton.eduharvard.edu The resulting Grignard reagent is a powerful nucleophile and can react with a wide range of electrophiles to form new carbon-carbon bonds. The use of reagents like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl), can facilitate this exchange at low temperatures. ethz.chclockss.org The exchange is generally faster for aryl iodides and bromides than for chlorides. clockss.org

Lithium-Halogen Exchange: This is a very rapid reaction, typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. wikipedia.orgharvard.edu It is highly effective for converting aryl bromides and iodides into their corresponding organolithium compounds. wikipedia.orgwikipedia.org The resulting organolithium species is a potent base and nucleophile. wikipedia.orgmasterorganicchemistry.com The rate of exchange generally follows the trend I > Br > Cl, allowing for selective reaction at the C-Br bond of this compound. wikipedia.org

Regioselective Functionalization of the Substituted Phenyl Ring

The functionalization of the phenyl ring is governed by the electronic and steric properties of the existing substituents: the ortho,para-directing dioxolane group, the ortho,para-directing but deactivating chloro group, and the ortho,para-directing and deactivating bromo group.

Directed ortho metalation (DoM) is a powerful technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. The dioxolane moiety, as an acetal, can function as a directed metalation group (DMG), activating the ortho positions for proton abstraction by strong organolithium bases.

In the case of this compound, two principal competing pathways for metalation exist:

Halogen-Metal Exchange: The carbon-bromine bond at the C-4 position is susceptible to halogen-metal exchange, a rapid reaction that typically occurs when aryl bromides are treated with alkyllithium reagents such as n-butyllithium (n-BuLi) at low temperatures. This would generate a lithium species at the C-4 position, ready for quenching with an electrophile.

Proton Abstraction (DoM): The dioxolane group directs metalation to its ortho positions (C-2 and C-6). The C-2 position is sterically shielded by the adjacent chlorine atom. Consequently, deprotonation is more likely to occur at the C-6 position, which is less hindered.

The outcome of the reaction is highly dependent on the specific base used, the solvent, and the temperature. While halogen-metal exchange is often kinetically favored with aryl bromides, the use of specific bases like lithium diisopropylamide (LDA) or careful temperature control could potentially favor deprotonation at the C-6 position. Subsequent reaction of the resulting organometallic intermediate with various electrophiles would introduce a new substituent at either the C-4 or C-6 position.

Electrophilic aromatic substitution (EAS) presents another avenue for functionalizing the phenyl ring, though it is complicated by the competing influences of the substituents. The directing effects are as follows:

Dioxolane group (at C-1): Activating and ortho, para-directing. It strongly encourages substitution at the C-2 and C-6 positions.

Chloro group (at C-3): Deactivating and ortho, para-directing. It directs incoming electrophiles to the C-2 and C-4 positions (relative to itself, which are C-2 and C-5 on the ring).

Bromo group (at C-4): Deactivating and ortho, para-directing. It directs incoming electrophiles to the C-3 and C-5 positions (relative to itself, which are C-3 and C-5 on the ring).

Synthesis of Novel Analogs and Derivatives

The presence of the C-Br bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules.

The primary method for introducing nitrogen-based functional groups at the C-4 position is the Buchwald-Hartwig amination . wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds by reacting the aryl bromide with a wide range of primary or secondary amines, including anilines, alkylamines, and various heterocycles. libretexts.orgnih.gov The reaction is highly versatile, with modern catalyst systems allowing the reaction to proceed under relatively mild conditions. rsc.org

Similarly, analogous palladium-catalyzed reactions can be used to form carbon-sulfur (Buchwald-Hartwig C-S coupling) and carbon-oxygen (Buchwald-Hartwig etherification) bonds by coupling with thiols and alcohols, respectively. These methods provide reliable pathways to a diverse array of derivatives functionalized with heteroatoms at the C-4 position.

Palladium-catalyzed cross-coupling reactions are exceptionally effective for creating new carbon-carbon bonds, thereby expanding the molecular framework. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that these reactions occur with high regioselectivity at the C-4 position. libretexts.orgnih.gov

Key reactions for carbon scaffold expansion include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org It is one of the most widely used methods for forming biaryl structures or attaching alkyl and alkenyl groups. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The process is co-catalyzed by palladium and copper salts and is invaluable for synthesizing arylalkynes, which are versatile intermediates for further transformations. nrochemistry.comorganic-chemistry.org

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.orgthieme-connect.de

These coupling reactions can be used to introduce functionalities that facilitate subsequent cyclization reactions . For example, a Sonogashira coupling can introduce an alkyne which, with a suitably placed internal nucleophile, can undergo an intramolecular cyclization to form a new heterocyclic ring fused to the original phenyl ring. nih.govmdpi.com This two-step sequence of coupling followed by cyclization is a powerful strategy for building complex polycyclic systems from a simple starting material. encyclopedia.pub

Data Tables

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions for reactions that are highly applicable to this compound based on its structure.

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | C-C (Aryl-Aryl, Aryl-Alkyl) | nih.govwikipedia.org |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI (co-catalyst) | Et₃N, DIPEA | C-C (Aryl-Alkynyl) | wikipedia.orgnrochemistry.comorganic-chemistry.org |

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ | Et₃N, K₂CO₃ | C-C (Aryl-Alkenyl) | organic-chemistry.orgthieme-connect.de |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, with phosphine (B1218219) ligand (e.g., XPhos) | NaOt-Bu, K₃PO₄ | C-N (Aryl-Amino) | wikipedia.orgorganic-chemistry.orgnih.gov |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the dioxolane ring. The aromatic region would display a specific splitting pattern corresponding to the 1,2,4-trisubstituted benzene (B151609) ring. The integration of these signals would confirm the number of protons in each environment. The chemical shifts of the dioxolane protons would provide information about their electronic environment.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. Signals would be present for the carbons of the phenyl ring and the dioxolane moiety. The chemical shifts would be influenced by the attached halogens and oxygen atoms.

2D NMR:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, for instance, within the dioxolane ring and adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial for confirming the connection between the dioxolane ring and the substituted phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity, which can help to determine the stereochemistry and preferred conformation of the molecule.

A hypothetical data table for the expected NMR signals is presented below. Note that these are estimated values and require experimental verification.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Dioxolane Ring | ||

| CH (acetal) | ~5.8 | ~103 |

| O-CH₂-CH₂-O | ~4.0-4.2 | ~65 |

| Phenyl Ring | ||

| C-Cl | - | ~132 |

| C-Br | - | ~125 |

| C-H (ortho to dioxolane) | ~7.5 | ~128 |

| C-H (ortho to Br) | ~7.7 | ~130 |

| C-H (ortho to Cl) | ~7.4 | ~126 |

| C (ipso) | - | ~139 |

The 1,3-dioxolane (B20135) ring can exist in different conformations, such as an envelope or twist form. Dynamic NMR studies, which involve recording spectra at various temperatures, could provide insights into the energy barriers between these conformations. However, for a simple dioxolane ring, these interconversions are typically rapid at room temperature. Such studies would be more relevant if significant steric hindrance were present to slow down these dynamics.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS would be used to determine the precise mass of the molecular ion. This high-precision measurement allows for the calculation of the elemental formula (C₉H₈BrClO₂). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive M, M+2, and M+4 peak cluster, confirming the presence of one bromine and one chlorine atom.

| Ion | Calculated m/z |

| [C₉H₈⁷⁹Br³⁵Cl]⁺ | 261.9447 |

| [C₉H₈⁸¹Br³⁵Cl]⁺ / [C₉H₈⁷⁹Br³⁷Cl]⁺ | 263.9427 / 263.9418 |

| [C₉H₈⁸¹Br³⁷Cl]⁺ | 265.9397 |

In MS/MS analysis, the molecular ion would be selected and subjected to fragmentation. The resulting fragment ions would provide structural information. Common fragmentation pathways for this molecule would likely involve:

Loss of the dioxolane ring or parts of it.

Cleavage of the C-C bond between the phenyl and dioxolane rings.

Loss of the halogen atoms (Br or Cl).

A characteristic fragment would be the 4-bromo-3-chlorophenyl cation.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and aliphatic protons, C-O stretching of the ether linkages in the dioxolane ring, and C=C stretching of the aromatic ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the benzene ring and the C-X (halogen) bonds.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| Aromatic C=C stretch | 1600-1450 |

| C-O-C stretch (ether) | 1250-1050 |

| C-Cl stretch | 800-600 |

| C-Br stretch | 600-500 |

Detailed Analysis of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is characterized by a series of absorption bands that correspond to the specific vibrational modes of its constituent parts: the 1,3-dioxolane ring, the substituted phenyl ring, and the carbon-halogen bonds.

The 1,3-dioxolane ring gives rise to several distinct vibrations. Strong bands associated with the C-O-C acetal (B89532) linkages are prominent. Typically, the asymmetric and symmetric stretching vibrations of the C-O-C group appear in the fingerprint region. The CH₂ groups of the dioxolane ring exhibit characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹.

The 4-bromo-3-chlorophenyl group displays vibrations typical of a 1,2,4-trisubstituted aromatic ring. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring produce a pattern of bands in the 1600-1450 cm⁻¹ region. The substitution pattern also influences the C-H out-of-plane bending vibrations in the lower frequency region (below 900 cm⁻¹), which can be diagnostic of the substitution arrangement.

The carbon-halogen bonds also have characteristic stretching frequencies. The C-Cl stretching vibration is typically found in the 785-540 cm⁻¹ range, while the C-Br stretch occurs at lower frequencies, generally between 680 and 480 cm⁻¹.

A summary of these expected vibrational frequencies is presented below.

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C-H Stretching | 3100 - 3000 |

| Dioxolane Ring | CH₂ Asymmetric & Symmetric Stretching | 2990 - 2880 |

| Aromatic Ring | C=C Stretching | 1600 - 1450 |

| Dioxolane Ring | CH₂ Bending (Scissoring) | 1480 - 1440 |

| Dioxolane Ring | C-O-C Asymmetric Stretching | 1250 - 1020 |

| Aromatic Ring | C-H In-Plane Bending | 1300 - 1000 |

| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 |

| Phenyl-Halogen | C-Cl Stretching | 785 - 540 |

| Phenyl-Halogen | C-Br Stretching | 680 - 480 |

Conformational Insights from Vibrational Signatures

The 1,3-dioxolane ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry) and the "twist" (C₂ symmetry). The energy barrier between these forms is low, and the molecule can be flexible in solution.

The presence of a bulky 2-substituent, in this case, the 4-bromo-3-chlorophenyl group, significantly influences the ring's preferred conformation. The substituent will preferentially occupy a pseudo-equatorial position to minimize steric hindrance with the hydrogens on the dioxolane ring. Theoretical calculations and studies on related 2-phenyl-1,3-dioxolanes suggest that the twist conformation is often slightly more stable. nih.gov Subtle variations in the vibrational spectra, particularly in the fingerprint region below 1000 cm⁻¹, can provide clues about the predominant conformation, as different conformers can give rise to distinct spectral features. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. This method provides precise coordinates for each atom, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles. While a specific crystallographic study for this compound is not widely published, analysis of related structures provides a clear expectation of the molecular geometry. iucr.org

Precise Bond Lengths, Bond Angles, and Torsional Angles

From a crystallographic analysis, the precise measurements of the molecule's geometric parameters can be tabulated. The bond lengths within the phenyl ring are expected to be in the typical range for aromatic systems, with minor variations due to the electronic effects of the halogen substituents. The C-Br and C-Cl bond lengths will reflect their covalent radii. Within the dioxolane ring, the C-O and C-C bond lengths are consistent with single bonds, and the ring itself will exhibit a puckered conformation. researchgate.netresearchgate.net

Below are tables of representative, expected geometric parameters based on crystallographic data from analogous structures.

Representative Bond Lengths

| Bond | Expected Length (Å) |

|---|---|

| Br-C(4) | 1.89 - 1.91 |

| Cl-C(3) | 1.73 - 1.75 |

| C(ar)-C(ar) | 1.37 - 1.40 |

| C(ar)-C(dioxolane) | 1.50 - 1.53 |

| O-C(dioxolane) | 1.41 - 1.44 |

Representative Bond Angles

| Angle | Expected Angle (°) |

|---|---|

| C(3)-C(4)-Br | 119 - 121 |

| C(4)-C(3)-Cl | 120 - 122 |

| C(ar)-C(ar)-C(ar) | 118 - 122 |

| O-C-O (acetal) | 103 - 106 |

| C-O-C (dioxolane) | 107 - 110 |

| Torsion | Description | Expected Angle (°) |

| O-C-C-O | Defines the pucker of the dioxolane ring | 20 - 45 |

| C(ar)-C(ar)-C(dioxolane)-O | Orientation of the phenyl group | Varies to minimize steric hindrance |

Investigation of Intermolecular Interactions in the Crystalline Lattice

The arrangement of molecules in a crystal, known as the crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For this compound, several types of interactions are anticipated to play a crucial role in stabilizing the crystal lattice.

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring are capable of acting as halogen bond donors. They can form stabilizing interactions with the oxygen atoms of the dioxolane rings from neighboring molecules (C-Br···O and C-Cl···O). These interactions are directional and can be a significant force in directing the crystal packing. researchgate.net

Hydrogen Bonding: While the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected. The aromatic C-H groups and the C-H groups on the dioxolane ring can interact with the electronegative oxygen atoms of adjacent molecules. iucr.org

The combination and geometry of these diverse, weak interactions dictate the final supramolecular architecture of the compound in the solid state. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

DFT calculations are a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. For a molecule like 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane, DFT would be employed to investigate its fundamental characteristics.

Geometry Optimization and Conformational Energy Landscapes

A primary step in computational analysis is geometry optimization, where the lowest energy arrangement of atoms in the molecule is calculated. This process determines the most stable three-dimensional structure, providing data on bond lengths, bond angles, and dihedral angles. For this compound, this would involve mapping the potential energy surface to identify the global minimum and any other low-energy conformers, particularly concerning the orientation of the phenyl ring relative to the dioxolane ring.

While specific data for the target molecule is unavailable, representative optimized geometrical parameters for related dioxolane structures have been determined in other studies. For instance, in a study on 2-methoxy-1,3-dioxolane (B17582) using the B3LYP/6-311++G(d,p) level of theory, key bond angles in the dioxolane ring like O3-C2-O1 and C4-O3-C2 were calculated. A similar approach would yield the precise geometry for this compound.

Interactive Table: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and based on general principles, as specific data for this compound is not available.)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

|---|---|---|---|---|---|

| Bond Length | C (Aromatic) | C (Dioxolane) | - | - | ~1.51 Å |

| Bond Length | C (Aromatic) | Br | - | - | ~1.90 Å |

| Bond Length | C (Aromatic) | Cl | - | - | ~1.74 Å |

| Bond Angle | O | C (Dioxolane) | O | - | ~107° |

| Dihedral Angle | C (Aromatic) | C (Aromatic) | C (Dioxolane) | O | Varies with conformer |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. rsc.org

For this compound, FMO analysis would map the distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich bromo-chlorophenyl ring, while the LUMO might also be distributed across the aromatic system. The energy gap would quantify its kinetic stability. In a study on a different chlorophenyl-containing compound, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good stability. rsc.org

Interactive Table: Hypothetical FMO Properties for this compound (Note: This table is illustrative, as specific data for this compound is not available.)

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.5 | Electron-donating capability |

| LUMO Energy | ~ -1.0 | Electron-accepting capability |

| HOMO-LUMO Gap | ~ 5.5 | High kinetic stability, low reactivity |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

DFT methods are widely used to predict spectroscopic data, which can then be compared with experimental results for structural validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound would provide a theoretical spectrum. Methods like the Gauge-Including Atomic Orbital (GIAO) are commonly used for NMR shift calculations. Such calculations for related molecules have shown good agreement with experimental spectra, aiding in the assignment of complex spectral features. nih.gov

Reaction Pathway Analysis and Transition State Characterization

Computational chemistry can elucidate reaction mechanisms by mapping the energy landscape of a chemical transformation. This involves locating transition states—the high-energy structures that connect reactants and products.

Energy Profiles for Key Elementary Steps

For a reaction involving this compound, such as its synthesis or a subsequent transformation, DFT calculations could be used to model the energy profile. This would involve calculating the energies of reactants, intermediates, transition states, and products for each elementary step. The resulting energy profile would reveal the activation energies and reaction enthalpies, providing a deep understanding of the reaction's kinetics and thermodynamics. For example, studies on radical additions to dioxolane have used DFT to corroborate proposed mechanisms. However, no reaction pathway analyses specifically involving this compound have been reported in the literature reviewed.

Role of Solvation and Catalysis in Reaction Dynamics

The reactivity of this compound in a chemical reaction is not solely determined by its intrinsic molecular properties but is also significantly influenced by its interactions with the solvent and the presence of catalysts. Computational chemistry offers methodologies to model these extrinsic factors and their effects on reaction dynamics.

Solvation plays a critical role in the stabilization of reactants, transition states, and products. The choice of solvent can dramatically alter reaction rates and even the preferred reaction pathway. Computational models can simulate these solvent effects through two primary approaches: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute (this compound) and the solvent. For instance, a hypothetical study on the hydrolysis of the dioxolane ring could be modeled in different solvents to predict the reaction's feasibility.

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, explicit models would be crucial for understanding reactions where specific interactions with protic or aprotic solvents are key.

Catalysis introduces a new, lower-energy pathway for a chemical reaction. Computational methods are invaluable for understanding the mechanism of catalyzed reactions involving this compound. For example, in a hypothetical palladium-catalyzed cross-coupling reaction at the bromine or chlorine sites, density functional theory (DFT) calculations can be used to map out the entire catalytic cycle. This would involve locating the structures and energies of intermediates and transition states for key steps like oxidative addition, transmetalation, and reductive elimination.

A hypothetical study could investigate the Suzuki coupling of this compound with a boronic acid. Computational modeling could predict which halogen (bromine or chlorine) is more likely to undergo oxidative addition with the palladium catalyst, thus informing the regioselectivity of the reaction.

To illustrate the impact of solvation and catalysis, consider the following hypothetical data for a nucleophilic substitution reaction on the dioxolane ring of this compound.

| Reaction Condition | Solvent (Implicit Model) | Catalyst | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed | Acetonitrile (ε=37.5) | None | 35.2 |

| Uncatalyzed | Water (ε=78.4) | None | 32.8 |

| Acid-Catalyzed | Water (ε=78.4) | H₃O⁺ | 21.5 |

| Base-Catalyzed | Water (ε=78.4) | OH⁻ | 24.1 |

This table is generated based on theoretical principles and does not represent experimentally verified data.

Computational Prediction of Reactivity and Selectivity in Novel Transformations

A significant advantage of computational chemistry is its predictive power. By calculating the fundamental properties of a molecule, it is possible to forecast its reactivity and the selectivity of its reactions. For this compound, computational tools can be used to predict its behavior in a variety of novel chemical transformations.

The electronic properties of the molecule, such as the distribution of electron density and the energies of its molecular orbitals, are key to understanding its reactivity. The presence of electron-withdrawing chlorine and bromine atoms on the phenyl ring influences the electron density of the aromatic system. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom, identifying potential sites for nucleophilic or electrophilic attack.

For instance, the carbon atoms attached to the bromine and chlorine are expected to be electrophilic and thus susceptible to nucleophilic attack in reactions like Suzuki or Buchwald-Hartwig couplings. Computational models can predict the relative reactivity of the C-Br versus the C-Cl bond. Generally, the C-Br bond is weaker and more polarizable, suggesting it would be more reactive in many cross-coupling reactions.

The selectivity of a reaction, whether it be regioselectivity, chemoselectivity, or stereoselectivity, can also be predicted. The Curtin-Hammett principle can be applied computationally by calculating the energy barriers of competing reaction pathways. nih.gov The pathway with the lower energy barrier will be the kinetically favored one, leading to the major product.

Consider a hypothetical nitration reaction of the aromatic ring of this compound. The dioxolane group is generally considered ortho-para directing, while the halogens are deactivating but also ortho-para directing. This leads to several possible positions for the incoming nitro group. Computational calculations of the transition state energies for the addition of the nitronium ion (NO₂⁺) at each possible position can predict the most likely product.

Below is a hypothetical data table illustrating the predicted regioselectivity for the electrophilic aromatic substitution (nitration) on this compound.

| Position of Nitration | Calculated Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| Ortho to Dioxolane (Position 2) | 25.8 | Minor |

| Meta to Dioxolane (Position 5) | 22.1 | Major |

| Ortho to Bromo, Meta to Chloro (Position 6) | 24.5 | Minor |

This table is generated based on theoretical principles and does not represent experimentally verified data.

Applications As a Key Synthetic Intermediate in Complex Molecule Construction

Versatile Building Block for Poly-Functionalized Aryl Systems

The structure of 2-(4-Bromo-3-chlorophenyl)-1,3-dioxolane is inherently suited for the creation of highly substituted aromatic compounds. The phenyl ring is adorned with two different halogen atoms, bromine and chlorine, which offer orthogonal reactivity. This allows for selective participation in various cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

The bromine atom, being more reactive than the chlorine atom in many catalytic cycles (e.g., Suzuki, Stille, and Heck reactions), can be selectively functionalized first. This hierarchical reactivity allows for the sequential introduction of different aryl, alkyl, or other functional groups onto the aromatic core. For instance, a Suzuki coupling could be performed at the C-Br bond, followed by a different coupling reaction at the C-Cl bond under more forcing conditions. This step-wise approach is a powerful strategy for the controlled assembly of poly-functionalized aryl systems from a single, readily available precursor. researchgate.net The development of methods for creating diverse biaryl units, which are prevalent in pharmaceuticals and functional materials, often relies on such halogenated building blocks. researchgate.net

Furthermore, the dioxolane moiety masks an aldehyde group, which can be deprotected at a later synthetic stage to introduce yet another point of diversity. This latent functionality, combined with the differential reactivity of the halogens, makes the compound a highly versatile platform for generating a library of complex aromatic molecules.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Relative Reactivity |

| Bromine | 4 | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig | High |

| Chlorine | 3 | Suzuki, Buchwald-Hartwig (under specific conditions) | Moderate to Low |

| 1,3-Dioxolane (B20135) | 2 | Acid-catalyzed hydrolysis (deprotection to aldehyde) | Stable to basic, nucleophilic, and many oxidative/reductive conditions |

Precursor for the Synthesis of Advanced Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The synthesis of novel and complex heterocyclic scaffolds is a continuous goal in medicinal and materials chemistry. nih.gov this compound serves as an ideal starting point for building such structures.

The synthesis often begins by leveraging the reactivity of the halogen substituents. For example, a Sonogashira coupling at the C-Br position can introduce an alkyne group. The resulting aryl-alkyne, along with the still-present chlorine atom and the latent aldehyde, can then participate in a variety of cyclization reactions to form heterocycles. For instance, the aldehyde can be liberated and condensed with a suitable amine to form an imine, which could then undergo an intramolecular reaction with the alkyne or another introduced functional group to construct rings like quinolines or isoquinolines. Alternatively, the halogens can be used as handles to build fused ring systems, a common motif in biologically active molecules. nih.gov

Strategic Role in Convergent and Divergent Synthesis Pathways

The utility of this compound is evident in its application to both convergent and divergent synthetic strategies.

Conversely, in a divergent synthesis , a single starting material is used to generate a library of structurally related compounds. The differential reactivity of the functional groups in this compound makes it a perfect substrate for divergent approaches. One can envision a synthetic scheme where the bromine is first reacted to produce a set of intermediates. Each of these can then be subjected to a second reaction at the chlorine position, followed by deprotection and reaction of the aldehyde, thereby generating a multitude of distinct end-products from one common starting material. This is particularly valuable in drug discovery for rapidly exploring structure-activity relationships.

Utility as a Robust Protecting Group for Aldehyde Functionalities in Multi-Step Syntheses

One of the most critical features of this compound is the dioxolane ring itself, which functions as a protecting group for the highly reactive aldehyde functionality. Aldehydes are sensitive to a wide range of conditions, including oxidation, reduction, and attack by nucleophiles. By converting the aldehyde to its corresponding cyclic acetal (B89532) with ethylene (B1197577) glycol, its reactivity is masked, allowing chemical transformations to be performed on other parts of the molecule. organic-chemistry.org

The 1,3-dioxolane group is known for its robustness and stability under numerous reaction conditions, including:

Basic conditions: It is stable to strong bases like hydroxides and alkoxides.

Nucleophilic attack: It resists attack from organometallics (Grignard, organolithium reagents) and hydrides (e.g., sodium borohydride).

Many oxidizing and reducing agents: It is compatible with many common redox reagents that would otherwise affect an unprotected aldehyde. organic-chemistry.org

This stability is crucial during multi-step syntheses where the halogen atoms are targeted for modification via cross-coupling or other reactions. Once the desired modifications are complete, the aldehyde can be easily regenerated, typically through acid-catalyzed hydrolysis. organic-chemistry.orgrsc.org This efficient protection-deprotection sequence is fundamental to the successful synthesis of complex molecules where precise control over reactivity is required.

Table 2: Deprotection Methods for 1,3-Dioxolanes

| Reagent/Method | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent like THF or acetone (B3395972) | Standard and widely used method. organic-chemistry.org |

| Lewis Acids (e.g., Ce(OTf)₃, In(OTf)₃) | Wet organic solvent (e.g., nitromethane) | Mild conditions, useful for sensitive substrates. |

| Iodine (catalytic) | Wet acetone or acetonitrile | Neutral conditions, chemoselective. |

| Nickel Boride | Methanol | Can achieve chemoselective deprotection. rsc.org |

Foundation for Structure-Reactivity Relationship Studies of Novel Chemical Entities